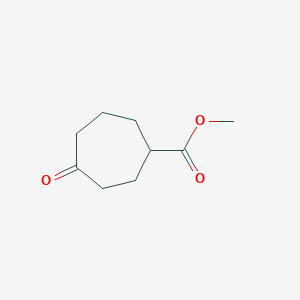

Methyl 4-oxocycloheptanecarboxylate

描述

醋酸特利普瑞斯是一种合成的人工血管加压素,血管加压素是一种内源性神经激素,具有血管收缩作用。它主要用于治疗食管静脉曲张引起的出血,以及改善患有肝肾综合征的成年人的肾功能。 醋酸特利普瑞斯是赖氨酸加压素(赖氨酸血管加压素)的前药,这意味着它在体内代谢为其活性形式 .

准备方法

合成路线和反应条件: 醋酸特利普瑞斯的合成涉及对血管加压素的化学修饰。该过程通常包括在赖氨酸加压素的N端添加三个甘氨酰残基。 这种修饰增强了该化合物对V1受体的稳定性和选择性 .

工业生产方法: 醋酸特利普瑞斯的工业生产涉及以下几个步骤:

活性药物成分(API)的合成: 通过一系列化学反应合成API,包括肽偶联和纯化。

化学反应分析

反应类型: 醋酸特利普瑞斯会经历多种类型的化学反应,包括:

氧化和还原: 这些反应可能在该化合物的合成和储存过程中发生,影响其稳定性和功效.

常用试剂和条件:

肽偶联试剂: 用于API的合成。

主要生成产物:

赖氨酸加压素: 醋酸特利普瑞斯的活性形式,发挥所需的药理作用.

科学研究应用

Synthetic Applications

1. Asymmetric Synthesis

Methyl 4-oxocycloheptanecarboxylate is utilized in asymmetric synthesis, particularly in Michael addition reactions. These reactions involve the formation of carbon-carbon bonds, which are crucial for building complex molecules. Research has demonstrated that this compound can serve as a Michael donor, reacting with nitroalkenes to produce enantioselective products that are valuable in drug development .

Case Study: Enantioselective Michael Addition

In a study published by the Royal Society of Chemistry, this compound was successfully used in a Michael reaction catalyzed by chiral thiourea derivatives. The results indicated high enantioselectivity, making it a promising candidate for synthesizing bioactive compounds .

Medicinal Chemistry

2. Anticancer Potential

The compound has been investigated for its potential as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. Tricyclic compounds derived from this compound show promise in treating malignancies associated with these mutations .

Case Study: IDH Inhibition

Patent literature describes the synthesis of tricyclic compounds that inhibit mutant IDH enzymes, showcasing the therapeutic potential of derivatives of this compound in cancer treatment . These compounds could lead to new avenues for targeted cancer therapies.

Functional Group Transformations

3. Hydroxycoumarins Synthesis

This compound serves as a precursor in the synthesis of hydroxycoumarins via Pechmann condensation reactions with polyphenols. This transformation highlights its utility in producing biologically active compounds with potential pharmacological effects .

Data Tables

作用机制

醋酸特利普瑞斯作为血管加压素受体激动剂发挥作用,主要靶向血管平滑肌细胞上的V1受体。给药后,醋酸特利普瑞斯代谢为赖氨酸加压素,赖氨酸加压素与V1受体结合,引起血管收缩。 这导致门静脉压降低,肾脏灌注改善 . 所涉及的确切分子途径包括蛋白激酶C的活化以及随后靶蛋白的磷酸化 .

类似化合物:

血管加压素: 醋酸特利普瑞斯模拟的内源性激素。

去氨加压素: 另一种合成血管加压素类似物,主要用于治疗尿崩症和遗尿症.

菲利普瑞斯: 一种合成血管加压素类似物,在牙科麻醉中用作血管收缩剂.

比较:

总之,醋酸特利普瑞斯是临床和研究环境中一种宝贵的化合物,由于其增强的稳定性、选择性和功效,在类似化合物中具有独特的优势。

相似化合物的比较

Vasopressin: The endogenous hormone that terlipressin acetate is modeled after.

Desmopressin: Another synthetic analogue of vasopressin, primarily used to treat diabetes insipidus and bedwetting.

Felypressin: A synthetic vasopressin analogue used as a vasoconstrictor in dental anesthesia.

Comparison:

生物活性

Methyl 4-oxocycloheptanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cycloheptane ring structure with a ketone and a carboxylate functional group. The molecular formula is , and it features a unique conformation that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research on structurally related compounds has shown inhibitory effects on steroid sulfatase (STS) enzymes, which are implicated in breast cancer progression. Compounds tested demonstrated varying degrees of potency, with IC50 values ranging from 21.5 µM to 159 µM against different cancer cell lines such as MCF-7 and MDA-MB-231 .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | GI50 (µM) |

|---|---|---|---|

| 9p | MCF-7 | 36.4 | 320.1 |

| 9r | MCF-7 | 21.5 | 24.7 |

| 9s | MCF-7 | 37.8 | 63.8 |

| 11 | MDA-MB-231 | - | 63.3 |

These findings suggest that modifications to the cycloheptane scaffold can enhance biological activity, particularly against estrogen receptor-positive cancers.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound derivatives in models of neurodegenerative diseases such as Parkinson's disease. Compounds have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to oxidative stress in neuronal cells. Selective MAO-B inhibitors have demonstrated improvements in motor functions and reductions in oxidative stress markers in animal models .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Cycloheptane Ring : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and binding affinity to biological targets.

- Functional Groups : The introduction of different functional groups at specific positions on the cycloheptane ring has been shown to enhance or diminish activity against targeted enzymes and receptors.

Case Study 1: Anticancer Properties

In a study involving several synthesized derivatives, this compound was tested for its effects on breast cancer cell lines. The results indicated that certain analogs exhibited significant antiproliferative activity, particularly in estrogen receptor-positive cells, highlighting the importance of structural optimization for therapeutic efficacy .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of methyl derivatives revealed that specific modifications led to enhanced MAO-B inhibition. This was associated with improved behavioral outcomes in rodent models of Parkinson's disease, suggesting potential therapeutic applications for neurodegenerative disorders .

属性

IUPAC Name |

methyl 4-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARDIFNYOCNPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455729 | |

| Record name | METHYL 4-OXOCYCLOHEPTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-00-0 | |

| Record name | METHYL 4-OXOCYCLOHEPTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-cycloheptanecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。